1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one
Description
Properties
CAS No. |
81418-45-3 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(1,4-dimethoxy-3-prop-2-enylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C17H18O3/c1-5-8-14-15(11(2)18)17(20-4)13-10-7-6-9-12(13)16(14)19-3/h5-7,9-10H,1,8H2,2-4H3 |
InChI Key |
XUYZPYMIRMCVLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1CC=C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are functionalized with methoxy groups.
Alkylation: The naphthalene derivative undergoes alkylation with a prop-2-en-1-yl halide in the presence of a base such as potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the ethan-1-one group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce reaction times.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethan-1-one group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions include:
Carboxylic Acids: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to the following derivatives (Table 1):
Key Observations :
- Electronic Effects : Methoxy groups (electron-donating) in the target compound contrast with electron-withdrawing groups (e.g., Cl in ), altering reactivity in electrophilic substitution or nucleophilic addition reactions.
Reactivity Trends
- Cyclopentaannulation : Substituents on the naphthalene ring significantly impact reaction pathways. For example, 1-(1-methylnaphthalen-2-yl)ethan-1-one (1aa) yields only 7% product in cyclopentaannulation, whereas unsubstituted derivatives show higher efficiency .
- Electrophilicity : The α-position of the ketone in chalcone derivatives is modulated by substituents (e.g., CN > COOEt > CH3 > H), affecting thiol reactivity .
Spectral and Crystallographic Data
Spectroscopic Characterization
- IR Spectroscopy: Methoxy groups (C-O stretch ~1250 cm⁻¹) and ketones (C=O ~1650 cm⁻¹) are diagnostic. Hydroxy-substituted analogues (e.g., ) show broad -OH stretches (~3400 cm⁻¹).
- NMR : Methoxy protons resonate at δ 3.8–4.0 ppm (¹H), while propenyl groups exhibit vinyl protons at δ 5.0–6.5 ppm .
Crystallography
Propenyl substituents may distort packing compared to smaller groups.
Biological Activity
1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one, a derivative of naphthalene, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits structural characteristics that suggest various bioactive properties, making it a candidate for further research.
- Chemical Formula: C15H18O3
- Molecular Weight: 246.30 g/mol
- IUPAC Name: this compound
- CAS Registry Number: 92692-39-2
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing primarily on its anticancer properties, antioxidant effects, and potential neuroprotective roles.
Anticancer Activity
Research indicates that this compound demonstrates significant antiproliferative effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CLL HG-3 | 0.17 - 2.69 | Induction of apoptosis via ROS modulation |
| CLL PGA-1 | 0.35 - 1.97 | Pro-apoptotic effects with low toxicity to PBMCs |
The compound's effectiveness is attributed to its ability to induce reactive oxygen species (ROS) production, leading to increased apoptosis in malignant cells while sparing healthy cells .
Antioxidant Properties
In vitro studies have shown that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 15.4 |
| ABTS Radical Scavenging | 12.8 |
These results suggest that the compound can effectively neutralize free radicals, thereby reducing oxidative damage .
Neuroprotective Effects
Emerging studies have begun to investigate the neuroprotective potential of this compound. Preliminary findings indicate that it may protect neuronal cells from apoptosis induced by neurotoxic agents. The underlying mechanisms appear to involve modulation of signaling pathways associated with cell survival and death.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on CLL Treatment:
A study conducted on chronic lymphocytic leukemia (CLL) cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls . -
Neuroprotection in Animal Models:
In animal models of neurodegeneration, administration of the compound showed promising results in improving cognitive functions and reducing neuronal loss associated with oxidative stress .
Q & A
Q. What are the recommended synthetic routes for preparing 1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one?
The compound can be synthesized via a multi-step approach:
- Step 1 : Use the modified Nencki method to prepare the naphthalene backbone. Reflux substituted naphthol derivatives (e.g., 4-chloronaphthalen-1-ol) with glacial acetic acid and ZnCl₂ as a catalyst, followed by recrystallization .
- Step 2 : Introduce the propenyl group via Claisen-Schmidt condensation. React the acetylated intermediate with an aldehyde (e.g., propenyl aldehyde) in ethanol/KOH, followed by acid quenching and recrystallization .
- Validation : Monitor reaction progress using TLC (n-hexane:ethyl acetate, 9:1) and confirm purity via melting point analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy, propenyl groups) and aromatic proton environments .
- IR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, C-O-C for methoxy at ~1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to determine unit cell parameters and space group .
- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate using R-factors (target < 0.05) and residual electron density maps .
- Torsion Angles : Analyze dihedral angles (e.g., C4–O2–H2O: 52.14°) to confirm propenyl group orientation .
Q. How to address discrepancies between experimental and computational structural data?
Q. What strategies optimize reaction yields for propenyl group introduction?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) in Friedel-Crafts alkylation .
- Solvent Effects : Compare polar aprotic solvents (DMF) with ethanol for propenyl bromide reactivity .
- Kinetic Control : Use low-temperature conditions (0–5°C) to minimize side reactions like polymerization .
Q. How to design bioactivity assays for this compound?
- In Vitro Models : Screen for cytotoxicity (MTT assay) and receptor binding (e.g., aryl hydrocarbon receptor) using IC₅₀ values .
- Toxicology : Follow OECD guidelines for systemic effects (hepatic/renal toxicity) in mammalian cell lines .
Data Contradiction and Validation
Q. Resolving conflicting NMR data for methoxy group positioning
- DEPT-135 NMR : Differentiate between quaternary and CH₃ carbons to assign methoxy groups .
- NOESY : Identify spatial proximity between methoxy protons and aromatic protons to confirm substitution patterns .
Q. How to validate purity when HPLC and TLC results conflict?
- Hyphenated Techniques : Use LC-MS to correlate retention times with molecular ions .
- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | 0.060 | |
| Dihedral Angle (C4–O2) | 52.14° |
Q. Table 2. Common Side Reactions in Synthesis
| Reaction Step | Side Product | Mitigation Strategy |
|---|---|---|
| Propenyl Addition | Polymerized alkene | Use radical inhibitors (BHT) |
| Acetylation | Over-oxidation to carboxylic acid | Control reaction time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
